molecular formula C20H22N4O2 B5424208 2-{3-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]phenoxy}acetamide

2-{3-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]phenoxy}acetamide

Cat. No.: B5424208
M. Wt: 350.4 g/mol
InChI Key: KNKAUNUJFXWLSB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a cyano group, and a pyridine ring . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Properties

IUPAC Name

2-[3-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-11-17(12-5-4-6-13(7-12)26-10-16(22)25)14(9-21)19(23)24-18(11)15-8-20(15,2)3/h4-7,15H,8,10H2,1-3H3,(H2,22,25)(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKAUNUJFXWLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C2CC2(C)C)N)C#N)C3=CC(=CC=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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